molecular formula C24H28N2O6 B2665857 Boc-D-Dbu(Fmoc)-OH CAS No. 1409939-21-4

Boc-D-Dbu(Fmoc)-OH

Cat. No. B2665857
CAS RN: 1409939-21-4
M. Wt: 440.496
InChI Key: FSCCIFFKRBHSLF-OAHLLOKOSA-N
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Description

“Boc-D-Dbu(Fmoc)-OH” is a chemical compound with the CAS Number: 1409939-21-4 . Its molecular weight is 440.49 and its molecular formula is C24H28N2O6 .


Synthesis Analysis

The synthesis of “this compound” involves stirring the reaction mixture under a H2 atmosphere for 1 hour. The reaction mixture is then filtered through a celite pad and evaporated in vacuo to give the amino acid as a white solid . To a solution of the amino acid in 10% Na2CO3/1,4-dioxane (2:1; 3.0 mL), Fmoc-OSu is added in 1,4-dioxane (2.0 mL) .


Molecular Structure Analysis

The IUPAC name of “this compound” is ®-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(tert-butoxycarbonylamino)butanoic acid . The InChI code is 1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of the amino acid with Fmoc-OSu in a solution of 10% Na2CO3/1,4-dioxane .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C . The density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Rapid in situ Neutralization Protocols for Solid-Phase Peptide Synthesis

The application of Boc-D-Dbu(Fmoc)-OH in solid-phase peptide synthesis (SPPS) is characterized by rapid in situ neutralization protocols. These protocols are essential for achieving high coupling efficiencies and are facilitated by the use of solvents like dimethylformamide (DMF) to ensure maximum solvation of the peptide-resin. This solvation aids in the disaggregation of intermolecularly hydrogen-bonded aggregates, which are common challenges in peptide synthesis. The use of high concentrations of activated amino acids along with these neutralization strategies improves the overall efficiency of peptide coupling. This methodology, supported by modern analytical techniques such as mass spectrometry (MS) and liquid chromatography-MS (LC-MS), allows for the detailed analysis of side products in SPPS, paving the way for future advancements in the field (Alewood et al., 1997).

Influence of Sequence on Hydrogel Properties

Research on Fmoc-tripeptides demonstrates the unexpected influence of peptide sequence on the self-assembled fibril structure and hydrogel modulus. The comparison between Fmoc-VLK(Boc) and Fmoc-K(Boc)LV shows remarkable differences in hydrogelation properties and self-assembled structures, which are attributed to sequence-induced conformational variations. These findings underscore the potential of manipulating peptide sequences to control hydrogel properties, offering new avenues for the development of materials with tailored mechanical and structural characteristics (Cheng et al., 2010).

Enhanced Peptide Synthesis Methodologies

Innovations in peptide synthesis methodologies highlight the role of this compound in facilitating the synthesis of complex peptide structures. For instance, the development of an optimized synthesis approach for Fmoc-L-Homopropargylglycine-OH showcases the application of double Boc protection to increase material throughput. This strategy, combined with the Seyferth-Gilbert homologation, minimizes racemization and enables the efficient production of noncanonical amino acids for peptide synthesis. Such advancements contribute to the expansion of the peptide synthesis toolbox, enabling the creation of peptides with diverse functionalities and applications (Polyak & Krauss, 2022).

Safety and Hazards

The safety information for “Boc-D-Dbu(Fmoc)-OH” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The specific hazard statements and precautionary statements are not available .

properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCIFFKRBHSLF-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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